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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of INJ-38877618
(also known as OMO-1), a potent, orally bioavailable small-molecule inhibitor of the c-MET
receptor tyrosine kinase. This document consolidates available quantitative data, outlines
typical experimental methodologies for kinase inhibitor profiling, and visualizes the core
signaling pathway and experimental workflows.

Executive Summary

JNJ-38877618 is a highly potent and selective ATP-competitive inhibitor of the c-MET kinase.
[1][2] Preclinical data demonstrates low nanomolar inhibitory activity against both wild-type c-
MET and clinically relevant mutant forms.[1][3][4] Its mechanism of action involves blocking the
c-MET signaling cascade, which, when aberrantly activated, is a key driver in the proliferation,
survival, and metastasis of various cancers. While widely reported as "highly selective,"
comprehensive quantitative data from broad kinase panel screening against off-target kinases
is not extensively available in the public domain. This guide presents the detailed inhibition data
available for its primary target, c-MET.

Selectivity and Potency Profile

JNJ-38877618 exhibits potent inhibitory activity against the c-MET kinase. The available
biochemical data, measuring both half-maximal inhibitory concentration (IC50) and binding
affinity (Kd), is summarized below.
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Table 1: Biochemical Activity of INJ-38877618 against c-

MET

Target Parameter Value (nM) Citation(s)
c-MET (Wild-Type) IC50 2 [1][4]
c-MET (Wild-Type) Kd 1.2-1.4 [21[31[5]
c-MET (M1268T

IC50 3 [1][21[5]
Mutant)
c-MET (M1250T

Kd 2.1 [3]
Mutant)
c-MET (Y1235D

Kd 21 [3]

Mutant)

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Kd: The equilibrium dissociation constant, a measure of binding affinity. A lower value indicates
stronger binding.

Mechanism of Action and Signaling Pathway

JNJ-38877618 functions by competitively binding to the ATP-binding pocket of the c-MET
kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This
action effectively shuts down the downstream signaling cascades that promote oncogenesis.

The binding of the natural ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor
induces receptor dimerization and autophosphorylation of key tyrosine residues.[6][7] This
event creates a multifunctional docking site that recruits adaptor proteins and enzymes,
initiating several downstream signaling pathways critical for cell function.[8] JNJ-38877618
directly prevents this initial phosphorylation step.

The primary signaling cascades downstream of c-MET include:

 RAS/MAPK Pathway: Mediated by the recruitment of GRB2/SQOS, this pathway activates
RAS and the subsequent MAPK cascade (RAF-MEK-ERK), primarily driving cell
proliferation.[8][9]
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o PI3K/AKT Pathway: Activated via the recruitment of GAB1 and the p85 subunit of PI3K, this
pathway is central to promoting cell survival and inhibiting apoptosis.[8][10]

o STAT Pathway: Direct binding of STAT3 to the phosphorylated c-MET receptor leads to its
activation, dimerization, and translocation to the nucleus to regulate gene transcription
related to cell differentiation and survival.[7][8]

c-MET Signaling Pathway and Inhibition by JNJ-
38877618
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1. Prepare Reagents
- Serial dilution of JNJ-38877618
- Kinase/Substrate Mix
- ATP Solution

l

2. Set up Reaction Plate (384-well)
- Add 2.5 pL of 4x Inhibitor
- Add 5 pL of 2x Kinase/Substrate

3. Initiate Reaction
- Add 2.5 pL of 4x ATP
- Incubate for 60 min at RT

4. Stop Reaction & Deplete ATP
- Add 10 pL ADP-Glo™ Reagent
- Incubate for 40 min at RT

|

5. Generate Luminescent Signal
- Add 20 pL Kinase Detection Reagent
- Incubate for 30 min at RT

6. Read Plate
- Measure luminescence

7. Data Analysis
- Calculate % Inhibition
- Plot Dose-Response Curve
- Determine IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608213#nj-38877618-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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